7-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
CAS No.: 1031543-60-8
Cat. No.: VC11960929
Molecular Formula: C18H11BrN4O5
Molecular Weight: 443.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031543-60-8 |
|---|---|
| Molecular Formula | C18H11BrN4O5 |
| Molecular Weight | 443.2 g/mol |
| IUPAC Name | 7-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
| Standard InChI | InChI=1S/C18H11BrN4O5/c19-11-4-2-1-3-9(11)16-21-15(28-22-16)7-23-17(24)10-5-13-14(27-8-26-13)6-12(10)20-18(23)25/h1-6H,7-8H2,(H,20,25) |
| Standard InChI Key | BMEPSSVXUVCTFW-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=CC=C5Br |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CC4=NC(=NO4)C5=CC=CC=C5Br |
Introduction
Synthesis Pathway
Although specific synthetic routes for this exact compound are not readily available in the literature, a plausible multi-step synthesis can be inferred based on related compounds:
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Formation of the oxadiazole ring:
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React a hydrazide derivative with a carboxylic acid or its derivative (e.g., ester or acid chloride) under cyclization conditions to form the 1,2,4-oxadiazole ring.
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Example: Using 2-bromobenzoic acid as a precursor to introduce the bromophenyl group.
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Quinazoline framework synthesis:
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Quinazoline derivatives are typically synthesized by condensation reactions involving anthranilic acid derivatives and carbonyl compounds.
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The dioxolo moiety can be introduced via functionalization of catechol derivatives.
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Coupling and final assembly:
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The oxadiazole intermediate can be coupled with a quinazoline derivative using alkylation or nucleophilic substitution reactions to form the final product.
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Antimicrobial Activity
Both quinazoline and oxadiazole derivatives are known for their antimicrobial properties. The presence of bromine (an electron-withdrawing group) on the phenyl ring may enhance activity against bacterial and fungal strains by increasing lipophilicity and membrane permeability.
Anticancer Potential
Quinazoline-based compounds are well-documented inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are implicated in cancer cell proliferation. The oxadiazole moiety may further contribute to anticancer activity through DNA intercalation or enzyme inhibition.
Analytical Characterization
To confirm its structure, the following techniques can be employed:
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NMR Spectroscopy: Proton (H) and carbon (C) spectra for structural elucidation.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): For identifying functional groups (e.g., C=O stretching for dione groups).
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X-ray Crystallography: To confirm three-dimensional structure if crystalline samples are available.
Research Outlook
The compound’s structural features suggest it is a promising candidate for pharmaceutical research. Future studies could focus on:
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Biological Evaluation:
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Screening against bacterial/fungal strains.
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Testing anticancer activity against cell lines like MCF7 or HeLa.
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Molecular Docking Studies:
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Investigating binding affinities with EGFR or COX enzymes.
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Derivatization:
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Modifying substituents on the phenyl or quinazoline rings to optimize bioactivity.
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